Product packaging for 6'-Methoxy-5-methyl-2,2'-bipyridine(Cat. No.:CAS No. 638353-16-9)

6'-Methoxy-5-methyl-2,2'-bipyridine

Cat. No.: B1339087
CAS No.: 638353-16-9
M. Wt: 200.24 g/mol
InChI Key: ZBVYIWKIRXCWPW-UHFFFAOYSA-N
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Description

6'-Methoxy-5-methyl-2,2'-bipyridine (CAS 638353-16-9) is a high-purity, functionalized bipyridine ligand of significant interest in coordination chemistry and materials science. With a molecular formula of C 12 H 12 N 2 O and a molecular weight of 200.24 g/mol, this compound is characterized by its specific methoxy and methyl substituents on the bipyridine scaffold . Bipyridines are renowned as versatile chelating ligands, capable of forming stable coordination complexes with most transition metal ions, such as ruthenium (Ru), iridium (Ir), and palladium (Pd) . The stability of these complexes is attributed to the formation of a five-membered chelate ring, where the nitrogen atoms donate electron density to the metal center. The planar structure of the bipyridine moiety further enhances its ability to interact with metal ions through π-electrons . The specific pattern of methoxy and methyl substituents on this derivative allows for fine-tuning of its electronic properties and steric profile, which is a critical strategy for designing ligands for specific applications . This compound is primarily valued in research for developing advanced materials and catalysts. Bipyridine-metal complexes are extensively used as highly effective and selective homogeneous catalysts for various chemical transformations, including oxidation, hydrogenation, and carbon-carbon bond formation reactions . Furthermore, such functionalized bipyridines are key building blocks in optoelectronics, serving as essential constituents in dye-sensitized solar cells (DSSCs), light-emitting electrochemical cells (LECs), and organic light-emitting diodes (OLEDs) . The potential to modify its structure makes it a valuable candidate for synthesizing novel supramolecular structures and physiologically active compounds . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B1339087 6'-Methoxy-5-methyl-2,2'-bipyridine CAS No. 638353-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-7-10(13-8-9)11-4-3-5-12(14-11)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYIWKIRXCWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 5 Methyl 2,2 Bipyridine

Retrosynthetic Analysis of 6'-Methoxy-5-methyl-2,2'-bipyridine

A retrosynthetic analysis of this compound primarily involves the disconnection of the bond between the two pyridine (B92270) rings (the 2,2'-bond). This is the most common and logical approach for synthesizing bipyridine derivatives, as it breaks the molecule down into two simpler, more accessible pyridine building blocks.

The key disconnection strategy is:

C2-C2' Bond Disconnection: This bond is typically formed via a cross-coupling reaction. This disconnection leads to two primary synthons: a 5-methylpyridine unit and a 6'-methoxypyridine unit. Each of these synthons must be functionalized to enable the coupling reaction. For instance, one pyridine can act as a nucleophile (or its organometallic precursor) and the other as an electrophile.

This leads to two potential precursor pairs:

Pair A: A 5-methyl-2-halopyridine (electrophile) and a 6-methoxy-2-pyridyl organometallic reagent (e.g., boronic acid, organozinc, or organotin compound) (nucleophile).

Pair B: A 6-methoxy-2-halopyridine (electrophile) and a 5-methyl-2-pyridyl organometallic reagent (nucleophile).

Classical Synthetic Routes to 2,2'-Bipyridine (B1663995) Derivatives

The synthesis of the 2,2'-bipyridine core is well-established, with several classical methods being adapted over the years to create a wide array of substituted derivatives.

Modified Ullmann Condensation Approaches

The Ullmann reaction is a traditional method for synthesizing biaryl compounds through the copper-promoted coupling of two aryl halides. For bipyridine synthesis, this typically involves the homocoupling of a halopyridine, such as 2-bromopyridine, using copper or a copper-bronze alloy at high temperatures.

However, the classical Ullmann reaction often suffers from drawbacks such as:

The need for harsh reaction conditions (high temperatures).

The formation of homocoupled byproducts when attempting cross-coupling between two different pyridines.

Moderate to low yields.

Modern modifications have improved the scope and utility of Ullmann-type couplings. These include the use of palladium or nickel catalysts and the introduction of ligands that facilitate the reaction under milder conditions. Despite these advances, cross-coupling reactions are now generally favored for the synthesis of unsymmetrically substituted bipyridines due to their higher selectivity and yields. lboro.ac.uk

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for the synthesis of unsymmetrical 2,2'-bipyridines. orgsyn.org These methods offer mild reaction conditions, high yields, and excellent functional group tolerance. orgsyn.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. It is widely used due to the stability and low toxicity of the boronic acid reagents. For the target molecule, this could involve reacting 5-methyl-2-pyridylboronic acid with 2-halo-6-methoxypyridine. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide or triflate, also catalyzed by palladium or nickel. orgsyn.org This method is highly effective for bipyridine synthesis, offering high yields and mild conditions. orgsyn.org The synthesis of 5-methyl-2,2'-bipyridine (B31928) has been efficiently achieved using a Negishi strategy by coupling a pyridyl zinc reagent with a pyridyl triflate. orgsyn.orgorgsyn.org The pyridyl zinc halides can be prepared either by transmetalation from pyridyllithium compounds or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org

Stille Coupling: This reaction pairs an organotin reagent (organostannane) with an organohalide or triflate under palladium catalysis. Stille couplings are known for their tolerance of a wide variety of functional groups. Various mono- and disubstituted 2,2'-bipyridines have been synthesized in high yields using Stille-type coupling procedures. researchgate.net

Table 1: Comparison of Cross-Coupling Reactions for Bipyridine Synthesis

Reaction Organometallic Reagent Electrophilic Partner Catalyst Key Advantages
Suzuki Pyridylboronic Acid/Ester Pyridyl Halide/Triflate Palladium(0) Complex Stable, non-toxic reagents; mild conditions. nih.gov
Negishi Pyridylzinc Halide Pyridyl Halide/Triflate Palladium or Nickel High yields, mild conditions, good functional group tolerance. orgsyn.org
Stille Pyridylstannane Pyridyl Halide/Triflate Palladium(0) Complex Excellent functional group tolerance. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of the title compound requires the strategic introduction of both the methoxy (B1213986) and methyl groups onto the appropriate pyridine rings before the final cross-coupling step.

Strategies for Introducing the Methoxy Group at the 6'-Position

The methoxy group is typically introduced onto the pyridine ring using one of two primary methods:

Nucleophilic Aromatic Substitution (SNAr): A common precursor is a 2,6-dihalopyridine, such as 2,6-dichloropyridine. One of the chloro groups can be selectively substituted by a methoxide (B1231860) source, like sodium methoxide, to yield 2-chloro-6-methoxypyridine (B123196). The remaining chloro group can then be used in a subsequent cross-coupling reaction. The conditions for this substitution (temperature, solvent) must be carefully controlled to avoid disubstitution.

O-Methylation of a Pyridone: An alternative route starts with a 6-halo-2-pyridone. The pyridone can be O-methylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This yields the 6-methoxy-2-halopyridine intermediate, which is ready for cross-coupling. The synthesis of 6,6'-dimethoxy-2,2'-bipyridine often proceeds from the corresponding dihydroxybipyridine precursor, highlighting the utility of methylation. rsc.org

Methodologies for Installing the Methyl Group at the 5-Position

The 5-methylpyridine precursor can be prepared from commercially available starting materials. A highly efficient route to methyl-substituted bipyridines has been demonstrated via Negishi coupling. orgsyn.org

The synthesis of the required 5-methyl-2-functionalized pyridine building block can be achieved as follows:

Starting from 2-hydroxy-5-methylpyridine: This commercially available compound can be converted into a pyridyl triflate (5-methyl-2-(trifluoromethanesulfonyl)oxypyridine). orgsyn.org Triflates are excellent leaving groups for palladium-catalyzed cross-coupling reactions. orgsyn.org

Starting from 2-bromo-5-methylpyridine (B20793): This compound can be used directly as the electrophile in a cross-coupling reaction. Alternatively, it can be converted into the corresponding organometallic reagent (e.g., by reaction with t-BuLi followed by transmetalation with zinc chloride to form the organozinc reagent for a Negishi coupling). orgsyn.org

A plausible final synthetic step would be the Negishi cross-coupling of the zinc reagent derived from 2-bromo-5-methylpyridine with 2-chloro-6-methoxypyridine in the presence of a palladium catalyst like Pd(PPh₃)₄. orgsyn.orgorgsyn.org

Advanced Synthetic Techniques and Green Chemistry Considerations

The pursuit of more efficient, safer, and environmentally benign chemical processes has driven the adoption of advanced synthetic technologies in the preparation of complex molecules like this compound. Microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods by enabling rapid reaction optimization, improved yields, and enhanced safety profiles. Concurrently, the principles of green chemistry are increasingly being integrated into synthetic design, focusing on the use of sustainable reagents and solvents to minimize environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of heterocyclic compounds, including bipyridine derivatives, has been shown to be highly effective.

The synthesis of related methoxy-substituted nitrogen heterocycles has been successfully achieved using microwave technology, demonstrating the feasibility of this approach for this compound. For instance, the microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines highlights the utility of this method for constructing methoxylated nitrogen-containing bicyclic systems. nih.gov In a typical procedure, the reactants are subjected to microwave irradiation in a sealed vessel, allowing for precise temperature and pressure control. This rapid, localized heating can overcome activation energy barriers more efficiently than conventional heating, leading to dramatic rate enhancements.

A plausible microwave-assisted approach to a key step in the synthesis of this compound, such as a cross-coupling reaction (e.g., Suzuki or Negishi coupling), would involve the following general steps:

A mixture of the appropriate boronic acid or organozinc reagent with the corresponding halo-pyridine precursor is prepared in a suitable solvent.

A palladium catalyst and a base are added to the reaction mixture.

The sealed reaction vessel is placed in a microwave reactor and irradiated at a specific temperature for a short duration, typically ranging from minutes to a few hours.

Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

The benefits of this approach include a significant reduction in reaction time and the potential for improved yields due to the minimization of side reactions that can occur with prolonged heating.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes to Hours
Heating ConductiveDielectric
Temperature Control Less PreciseHighly Precise
Yields VariableOften Improved
Side Reactions More prevalentMinimized

This table provides a generalized comparison based on typical outcomes in organic synthesis.

Flow Chemistry Protocols

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. europa.eu This methodology provides several advantages, including superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and the ability to readily scale up production. europa.eu

While a specific flow chemistry protocol for this compound is not extensively documented, the synthesis of other pyridine derivatives has been successfully translated to flow systems. researchgate.net A hypothetical flow chemistry protocol for a key cross-coupling step could be designed as follows:

Separate streams of the halo-pyridine and the coupling partner (e.g., a boronic acid derivative) in a suitable solvent, along with a stream containing the catalyst and base, are prepared.

These streams are continuously pumped and merged at a T-mixer to initiate the reaction.

The combined stream then passes through a heated reactor coil, where the reaction proceeds. The residence time in the reactor is precisely controlled by the flow rate and the reactor volume.

The output stream containing the product is collected, and can be directed to in-line purification modules.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for fine-tuning of the reaction conditions to maximize yield and minimize impurity formation.

FeatureBatch ChemistryFlow Chemistry
Scale-up ChallengingStraightforward
Safety Higher risk with hazardous reactionsInherently safer
Heat Transfer Limited by vessel surface areaExcellent
Mass Transfer Can be inefficientHighly efficient
Process Control Less preciseHighly precise

This table illustrates the general advantages of flow chemistry over traditional batch processing.

Sustainable Reagent and Solvent Choices

The principles of green chemistry aim to reduce the environmental footprint of chemical synthesis. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste.

In the context of synthesizing this compound, several green chemistry considerations can be applied:

Catalysis: The use of highly efficient palladium catalysts in cross-coupling reactions is a key aspect of green chemistry, as it allows for the reaction to proceed with a small amount of catalyst, which can often be recycled. Recent research has focused on developing more sustainable catalyst systems, such as those derived from earth-abundant metals or supported on recyclable materials.

Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives is a major area of research. For the synthesis of bipyridine derivatives, the use of more benign solvents such as ethanol, 2-propanol, or even water (in the case of micellar catalysis) is being investigated. researchgate.net The use of water as a solvent in a saponin-based micellar system for Sonogashira cross-coupling exemplifies a green approach to forming C-C bonds. researchgate.net

Reagents: The choice of reagents can also impact the sustainability of a synthesis. For example, using less toxic and more readily available starting materials is preferred. Furthermore, atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. Reactions with high atom economy generate less waste.

Coordination Chemistry of 6 Methoxy 5 Methyl 2,2 Bipyridine

Ligand Design Principles and Chelation Properties of 6'-Methoxy-5-methyl-2,2'-bipyridine

The design of this compound as a ligand is predicated on the foundational principles of tuning the properties of the parent 2,2'-bipyridine (B1663995) scaffold. The introduction of substituents allows for precise control over the ligand's electronic nature, steric bulk, and, consequently, the photophysical and electrochemical properties of its metal complexes.

The behavior of this compound in a coordination context is dictated by the electronic and steric effects of its methoxy (B1213986) and methyl substituents.

Electronic Influences:

The methoxy group (-OCH₃) at the 6'-position is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the pyridine (B92270) ring's π-system. This increases the electron density on the coordinating nitrogen atom, enhancing the σ-donor capacity of the ligand. This, in turn, can lead to stronger metal-ligand bonds and can influence the redox potentials of the resulting metal complexes. For instance, in ruthenium(II) complexes, electron-donating groups on the bipyridine ligand are known to destabilize the highest occupied molecular orbital (HOMO), which can affect the energy of metal-to-ligand charge transfer (MLCT) transitions. rsc.org

The methyl group (-CH₃) at the 5-position is a weak electron-donating group through an inductive effect. While less pronounced than the methoxy group, it also contributes to increasing the basicity of the adjacent nitrogen atom.

The combined electronic effects of these two substituents make this compound a more electron-rich ligand compared to unsubstituted 2,2'-bipyridine.

Steric Influences:

The methoxy group at the 6'-position introduces significant steric hindrance near one of the coordinating nitrogen atoms. This steric bulk can influence the geometry of the resulting metal complexes and may protect the metal center from interactions with other molecules. nih.gov In square planar complexes, such as those of Pt(II), steric clashes between substituents at the 6 and 6' positions can lead to distortions from ideal geometry. nih.gov

The methyl group at the 5-position has a less pronounced steric effect on coordination compared to the 6'-methoxy group. However, alkyl substituents, in general, can enhance the solubility of metal complexes in organic solvents. nih.gov

The interplay of these steric and electronic factors is crucial in determining the stability, reactivity, and spectroscopic properties of the metal complexes formed with this ligand.

Like its parent compound, 2,2'-bipyridine, this compound functions almost exclusively as a bidentate ligand . It coordinates to a metal center through the nitrogen atoms of its two pyridine rings, forming a stable five-membered chelate ring. This is known as N,N-chelation .

The two nitrogen atoms are in a cis conformation relative to the C-C bond connecting the two pyridine rings, which is a prerequisite for chelation. Upon coordination, the two pyridine rings tend to become coplanar to facilitate electron delocalization across the bipyridine framework, although steric hindrance from substituents can cause some deviation from planarity. nih.gov

In some instances, particularly in the solid state or in the formation of coordination polymers, bipyridine ligands can act as bridging ligands, connecting two different metal centers. However, the primary and most stable coordination mode for this compound is bidentate N,N-chelation to a single metal ion.

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including NMR, IR, UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Substituted bipyridine ligands are widely used in the coordination chemistry of transition metals. While specific studies on this compound are not extensively documented for all transition metals, the behavior of closely related ligands provides a strong basis for understanding its coordination chemistry.

Ruthenium (Ru): Ruthenium complexes with substituted bipyridines are of great interest for their applications in solar cells and photochemistry. The synthesis of a ruthenium(II) complex with 4,4'-dimethoxy-2,2'-bipyridine (B102126), for example, involves refluxing the ligand with a ruthenium precursor. tandfonline.com The electron-donating methoxy groups in these complexes influence their photophysical and electrochemical properties. tandfonline.comresearchgate.net It is expected that this compound would form similar [Ru(bpy)₂(L)]²⁺ or [Ru(L)₃]²⁺ type complexes.

Osmium (Os): Osmium complexes with bipyridine ligands are known for their phosphorescent properties. washington.eduresearchgate.net The synthesis often involves reacting an osmium precursor with the desired bipyridine ligand. nih.govmdpi.com The electronic properties of the substituted bipyridine ligand play a crucial role in tuning the emission wavelengths of these complexes. researchgate.net

Iridium (Ir): Iridium(III) complexes with substituted bipyridines are important as phosphorescent emitters in organic light-emitting diodes (OLEDs). These are typically heteroleptic complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand and N^N is a bipyridine derivative. The synthesis involves reacting a chloro-bridged iridium(III) dimer with the bipyridine ligand. mdpi.com

Iron (Fe): Iron complexes with bipyridine ligands are known for their intense coloration and redox activity. The synthesis of iron(II) tris(bipyridine) complexes with poly(ethylene glycol) functionalized bipyridines has been reported. acs.org Iron(III) can also form complexes with bipyridines, often resulting in coordination polymers in the solid state. mdpi.com

Copper (Cu): Copper(I) and copper(II) complexes with substituted bipyridines have been extensively studied for their catalytic and biological activities. For instance, copper(II) complexes with 5-methyl-1H-tetrazole and 2,2'-bipyridine derivatives have been synthesized and structurally characterized. rsc.org

Nickel (Ni): Nickel complexes with substituted bipyridines are relevant in catalysis. The synthesis of a nickel(II) complex with 2,2'-bipyridine and 2-formyl-6-methoxy-phenolate has been reported, where the nickel atom is in a square-planar coordination environment. nih.gov

Cobalt (Co): Cobalt complexes with substituted bipyridines are investigated for their roles as redox mediators in dye-sensitized solar cells. Tris(bipyridine)cobalt(II) complexes with methoxy-substituted bipyridines have been synthesized by reacting cobalt chloride with the ligand in methanol. rsc.org

Platinum (Pt): Platinum(II) complexes with 6-substituted 2,2'-bipyridines, including 6-methoxy-2,2'-bipyridine, have been synthesized. These complexes can undergo "rollover" cyclometalation, where a C-H bond of the bipyridine ligand is activated to form a Pt-C bond. mdpi.com

Palladium (Pd): Palladium(II) complexes with bipyridine ligands are widely used in cross-coupling reactions. The synthesis of palladium(II) complexes with various substituted bipyridines has been reported, often leading to square planar geometries. nih.gov

MetalTypical Complex TypeSynthesis Precursor ExampleKey Research Findings/Applications
Ruthenium (Ru)[Ru(bpy)₂(L)]²⁺, [Ru(L)₃]²⁺Ru(bpy)₂Cl₂Photochemistry, Solar Cells tandfonline.comresearchgate.net
Osmium (Os)[Os(N^N)₃]²⁺OsCl₃Phosphorescent Probes researchgate.netnih.gov
Iridium (Ir)[Ir(C^N)₂(N^N)]⁺[Ir(C^N)₂(μ-Cl)]₂OLEDs mdpi.com
Iron (Fe)[Fe(L)₃]²⁺/³⁺FeCl₂, Fe(OTf)₂Redox-active materials, Catalysis mdpi.comacs.org
Copper (Cu)[Cu(L)₂(X)₂], [Cu(L)X]nCu(ClO₄)₂, CuCl₂Catalysis, Bioinorganic Chemistry rsc.orgrsc.org
Nickel (Ni)[Ni(L)X₂][Ni(mnt)(bpy)]Catalysis nih.gov
Cobalt (Co)[Co(L)₃]²⁺/³⁺CoCl₂·6H₂ORedox Mediators in DSSCs rsc.org
Platinum (Pt)[Pt(L)Cl₂], [Pt(L-H)(R)(S)]cis-[Pt(Me)₂(DMSO)₂]Cyclometalation, Anticancer Agents nih.govmdpi.com
Palladium (Pd)[Pd(L)Cl₂]PdCl₂Cross-coupling Catalysis nih.gov

While less common than with transition metals, bipyridine ligands also form complexes with main group metals. These complexes are gaining interest for their potential in catalysis and materials science.

Aluminum (Al): Neutral homoleptic tris-bipyridyl aluminum complexes, Al(R-bpy)₃, have been synthesized from the reaction of aluminum halides with substituted bipyridines. These complexes feature an Al³⁺ center coordinated to three bipyridine radical anions. nih.gov

Gallium (Ga): Gallium(III) has been shown to form complexes with 2,2'-bipyridine, such as [Ga(bipy)₃][I]₃, through disproportionation reactions. mdpi.com Gallium(III) also forms complexes with the general formula Ga(bipy)₂(O,O), where (O,O) is a bidentate catecholate ligand. tandfonline.com

Lead (Pb): Lead(II) forms complexes with substituted bipyridines. For example, [Pb(5,5'-dm-2,2'-bpy)(tfac)₂]n (where tfac is trifluoroacetate) forms a 1D coordination polymer. scholaris.caresearchgate.net

Tin (Sn): Both tin(II) and tin(IV) form complexes with 2,2'-bipyridine. Cationic complexes of the type [E(bpy)₂]²⁺ and [ECl(bpy)]⁺ (E = Sn) have been synthesized and characterized. rsc.org

MetalTypical Complex TypeSynthesis Precursor ExampleKey Research Findings
Aluminum (Al)Al(R-bpy)₃AlCl₃, AlBr₃Forms complexes with bipyridine radical anions. nih.gov
Gallium (Ga)[Ga(bpy)₃]³⁺, [Ga(bpy)₂(O,O)]⁺"GaI", Ga(NO₃)₃Formation of homoleptic and mixed-ligand complexes. tandfonline.commdpi.com
Lead (Pb)[Pb(L)(X)₂]nPb(NO₃)₂Can form coordination polymers. scholaris.caresearchgate.net
Tin (Sn)[Sn(bpy)₂]²⁺, [SnCl(bpy)]⁺SnCl₂, SnCl₄Forms cationic complexes in both +2 and +4 oxidation states. rsc.org

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). Bipyridine-based ligands are excellent candidates for the construction of coordination polymers due to their ability to bridge metal centers. While bidentate chelation to a single metal is common, under certain conditions, the two nitrogen atoms can coordinate to different metal ions, or the ligand can be part of a larger structure that facilitates bridging.

For instance, 4,4'-bipyridine (B149096) is a classic linear linker used to form a wide variety of coordination polymers. While 2,2'-bipyridines primarily act as chelating ligands, they can be incorporated into larger ligand systems that then act as linkers. Furthermore, complexes of substituted 2,2'-bipyridines can self-assemble through non-covalent interactions, such as π-π stacking, to form supramolecular polymeric structures. mdpi.com

Direct evidence of this compound forming coordination polymers is limited. However, a lead(II) complex with 5,5'-dimethyl-2,2'-bipyridine has been shown to form a 1D coordination polymer, suggesting that appropriately substituted 2,2'-bipyridines can indeed act as linkers or be part of a repeating unit in a polymeric structure. scholaris.caresearchgate.net Additionally, coordination polymers have been constructed using 2,2'-bipyridine as an ancillary ligand in conjunction with a primary bridging ligand. nih.gov

The formation of coordination polymers is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-anions, the solvent system, and the temperature.

Structural Analysis of this compound Metal Complexes

Geometric Isomerism and Stereochemical Considerations

The arrangement of ligands around a central metal ion can lead to different spatial arrangements known as isomers. libretexts.org Geometric isomers are compounds with the same chemical formula but different arrangements of atoms in space. libretexts.orglibretexts.org For octahedral complexes with the general formula MA4B2, where A and B are different ligands, two geometric isomers are possible: cis and trans. libretexts.org In the cis isomer, the two B ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. libretexts.org

In the context of complexes containing this compound, if this ligand (represented as L) is part of an octahedral complex with other ligands, geometric isomerism can arise. For example, in a complex of the type [M(L)2X2], where X is a monodentate ligand, cis and trans isomers are possible with respect to the arrangement of the X ligands.

Furthermore, tris-bipyridyl complexes, such as [M(bipy)3]^n+, are chiral and can exist as a pair of enantiomers (non-superimposable mirror images). wikipedia.org This stereoisomerism is a consequence of the helical twist of the three bipyridine ligands around the metal center. Given that this compound is an unsymmetrical bidentate ligand, its coordination in a tris-chelate complex would also result in enantiomeric pairs.

Electronic and Photophysical Properties of this compound Metal Complexes

The electronic structure and excited-state behavior of metal complexes are critical to their applications in areas such as photocatalysis and light-emitting devices. The introduction of methoxy and methyl substituents on the bipyridine framework can modulate these properties.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Charge-transfer transitions are a hallmark of transition metal complexes and are responsible for their often intense colors. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily on the ligands.

Metal-to-Ligand Charge Transfer (MLCT): This type of transition is common in complexes with a metal in a low oxidation state (electron-rich) and ligands possessing low-lying empty π* orbitals, such as 2,2'-bipyridine. libretexts.org Upon absorption of light, an electron is excited from a metal d-orbital to a ligand π* orbital. libretexts.org These transitions are typically intense. libretexts.org The presence of the electron-donating methyl group on one pyridine ring and the electron-donating methoxy group on the other in this compound would be expected to raise the energy of the ligand's π* orbitals, potentially shifting the MLCT absorption bands.

Ligand-to-Metal Charge Transfer (LMCT): In this case, an electron is excited from a ligand-based orbital to an empty or partially filled metal d-orbital. libretexts.org This results in the reduction of the metal center. libretexts.org LMCT transitions are favored when the metal is in a high oxidation state and the ligand has high-energy lone pairs of electrons. libretexts.org The methoxy group of this compound, with its lone pair of electrons on the oxygen atom, could potentially participate in LMCT transitions.

The specific energies of these transitions are influenced by the nature of the metal, its oxidation state, and the solvent environment. dtu.dk

Luminescence and Phosphorescence Characteristics

Many transition metal complexes with bipyridine ligands are known to be luminescent, meaning they can emit light after being electronically excited. wikipedia.org This emission can be either fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The photophysical properties of these complexes are often dominated by their MLCT excited states.

The introduction of substituents on the bipyridine ligand can significantly impact the luminescence properties. For instance, π-conjugated 2,2'-bipyridine ligands have been shown to enhance the performance of luminescent iridium complexes in the solid state. rsc.org The methoxy and methyl groups on this compound can influence the energy of the excited states and the rates of radiative and non-radiative decay, thereby affecting the luminescence quantum yield and lifetime.

Excited State Dynamics

Following excitation, a metal complex undergoes a series of relaxation processes. The study of these dynamics, often on ultrafast timescales, is crucial for understanding the fate of the excited state. For many iron(II) polypyridyl complexes, the initially populated MLCT state can rapidly decay to a metal-centered (MC) state through intersystem crossing. nih.govnih.gov This process is often very fast, occurring on the femtosecond to picosecond timescale. nih.govnih.gov

In a study of [Fe(bpy)2(CN)2], the MLCT state was found to undergo ultrafast spin crossover to a metal-centered quintet state via a short-lived triplet intermediate. nih.gov The lifetime of the MLCT state was measured to be approximately 120 femtoseconds. nih.gov The specific dynamics are highly dependent on the ligand environment. For example, in [Fe(bpy)(CN)4]2-, the MLCT excited state has a much longer lifetime of about 19 picoseconds in weakly Lewis acidic solvents. dtu.dk The substituents on this compound would likely influence the energy landscape of the excited states and thus the relaxation pathways and lifetimes of its metal complexes.

Electrochemical Behavior of this compound Metal Complexes

The electrochemical behavior of metal complexes incorporating the this compound ligand is a critical aspect of their characterization, providing insights into their electronic structure, stability in different oxidation states, and potential for applications in areas such as catalysis and molecular electronics. The presence of both an electron-donating methoxy (-OCH₃) group and a methyl (-CH₃) group on the bipyridine framework significantly influences the redox properties of the resulting metal complexes.

Redox Potentials and Electron Transfer Mechanisms

The redox potentials of metal complexes are fundamentally governed by the energy levels of the metal d-orbitals and the ligand-based π and π* orbitals. In complexes of this compound, the electron-donating nature of the methoxy and methyl substituents increases the electron density on the bipyridine ring system. This, in turn, raises the energy of the metal d-orbitals through σ-donation and π-backbonding effects.

For a typical octahedral complex, this results in a destabilization of the Highest Occupied Molecular Orbital (HOMO), which is often metal-centered. Consequently, the oxidation of the metal center (e.g., M(II) to M(III)) becomes easier, leading to a less positive or more negative redox potential compared to complexes with unsubstituted bipyridine. acs.orgtandfonline.com

Conversely, the ligand-based reductions are affected by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically located on the π* orbitals of the bipyridine ligand. The electron-donating substituents raise the energy of these π* orbitals, making the ligand more difficult to reduce. This results in more negative reduction potentials for the bipyridine ligand.

The electron transfer processes in these complexes are generally centered on the metal or the ligand. Metal-centered redox processes involve the change in the oxidation state of the central metal ion. Ligand-centered electron transfers involve the addition of electrons to the π* orbitals of the bipyridine ligand, forming a radical anion. In many polypyridyl complexes, multiple reversible one-electron reduction steps can be observed, corresponding to the sequential reduction of the ligands. nih.gov

While specific experimental data for metal complexes of this compound are not extensively reported, data from related substituted bipyridine complexes can provide valuable insights. For instance, studies on ruthenium(II) complexes with 4,4'-dimethoxy-2,2'-bipyridine show a red-shift in absorption maxima and an increase in emission quantum yield, which is consistent with the electron-donating nature of the methoxy groups destabilizing the Ru(dπ) HOMO orbitals. tandfonline.com This destabilization directly impacts the oxidation potential.

Interactive Data Table: Redox Potentials of Related Ruthenium(II) Bipyridine Complexes.

ComplexOxidation Potential (V vs. SCE)Reduction Potential (V vs. SCE)
[Ru(tpy)(bpy)(py)]²⁺+1.25-1.25
[Ru(tpy)((CH₃O)₂bpy)(py)]²⁺Not specifiedNot specified
[Ru(tpy)((CH₃O)₂bpy)(4-MeO-py)]²⁺Not specifiedNot specified
[Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺Not specifiedNot specified

Note: Specific redox potential values for all the dimethoxy-substituted complexes were not provided in the source material, but the trend of decreasing redox potential with increasing electron donation was noted. tandfonline.com

Influence of Ligand Environment on Metal Center Redox Chemistry

The ligand environment plays a paramount role in tuning the redox chemistry of the central metal ion. The electronic effects of substituents on the bipyridine ligand, as seen with the methoxy and methyl groups of this compound, are a primary tool for modulating the metal center's redox potential.

Electron-donating groups, such as methoxy and methyl, enrich the metal center with electron density. This "push" of electrons makes the metal more easily oxidized, thus lowering its oxidation potential. acs.org Conversely, electron-withdrawing groups would make the metal center more electron-deficient and harder to oxidize, resulting in a higher oxidation potential. rsc.org This tunability is a key principle in the design of metal complexes for specific applications. For example, in dye-sensitized solar cells, tuning the HOMO level of a ruthenium complex is crucial for efficient electron injection. researchgate.net

The steric properties of the ligands can also influence the redox chemistry. While the 6'-methoxy and 5-methyl groups are not exceptionally bulky, significant steric hindrance around the metal center can distort the coordination geometry, affecting the metal-ligand orbital overlap and, consequently, the redox potentials. For instance, bulky substituents near the coordinating nitrogen atoms can lead to less stable complexes and may alter the reversibility of the redox processes.

Interactive Data Table: Effect of Substituents on Fe(II) Bipyridine Complex Redox Potentials.

Substituent (Y) on [Fe(bpyY)₃]²⁺Hammett Parameter (σp)Calculated Redox Potential (E°) (V)
N(Me)₂-0.830.53
NH₂-0.660.63
OH-0.370.81
OMe-0.270.87
Me-0.170.93
H0.001.00
F0.061.04
Cl0.231.12
Br0.231.13
COOH0.451.25
CF₃0.541.32
CN0.661.39
NO₂0.781.46
SO₂CF₃0.921.54
N(Me)₃⁺1.051.60

This table presents DFT calculated values for a series of substituted [Fe(bpy)₃]²⁺ complexes, demonstrating the linear relationship between the electron-donating/withdrawing nature of the substituent and the redox potential of the iron center. acs.org

Limited Specific Research Hinders Comprehensive Review of this compound in Supramolecular Chemistry

General principles and findings for closely related bipyridine ligands in supramolecular chemistry and materials science are well-documented. This body of research provides a strong framework for understanding how substituted bipyridines, in general, are employed in the construction of complex and functional materials. For instance, the synthesis of MOFs using various bipyridyl derivatives is a mature field of study. mdpi.comfrontiersin.org Similarly, the concepts of post-synthetic modification of MOFs, self-assembly of discrete supramolecular structures, and host-guest chemistry are well-established. rsc.orgnih.govrsc.orgnih.govnih.govresearchgate.nettaylorfrancis.comrsc.orgnih.govnih.govrsc.org

Despite this, the specific impact of the methoxy and methyl functional groups at the 6' and 5 positions, respectively, on the 2,2'-bipyridine core in the context of the requested topics has not been extensively explored or reported in dedicated studies. Without such specific data, any attempt to generate the requested article would rely on speculation and generalization from other related compounds, which would not meet the required standard of scientific accuracy focused solely on this compound.

Therefore, while the broader topics outlined by the user are of significant interest in the field of supramolecular chemistry, a detailed and scientifically rigorous article focusing exclusively on this compound cannot be produced at this time due to the absence of specific research data.

Supramolecular Chemistry and Advanced Materials Derived from 6 Methoxy 5 Methyl 2,2 Bipyridine

Applications in Advanced Materials Science

Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Molecular Electronics)

Substituted bipyridines are fundamental components in the design of emissive materials for Organic Light-Emitting Diodes (OLEDs), particularly as ligands in iridium(III) and other heavy metal complexes. These complexes can exhibit highly efficient phosphorescence, a crucial property for achieving high internal quantum efficiencies in OLED devices. The methoxy (B1213986) and methyl groups in 6'-Methoxy-5-methyl-2,2'-bipyridine are expected to influence the energy of the metal-to-ligand charge transfer (MLCT) states, thereby tuning the emission color and photoluminescent quantum yield of the resulting complexes.

For instance, iridium(III) complexes with ancillary bipyridine ligands have been shown to be effective emitters in OLEDs. The introduction of electron-donating groups like methoxy can raise the energy of the highest occupied molecular orbital (HOMO) of the complex, which can lead to a red shift in the emission spectrum. The methyl group can also contribute to this effect and enhance the solubility of the complex in organic solvents used for device fabrication. While specific performance data for OLEDs incorporating this compound is not readily found in published literature, the general performance of similar bipyridine-based iridium complexes is well-documented.

Complex Type Typical Emission Color Representative External Quantum Efficiency (EQE)
Iridium(III) with substituted bipyridinesGreen to RedUp to ~27% americanelements.com
Platinum(II) with bipyridine derivativesBlue to OrangeVaries significantly with ligand design

In the realm of molecular electronics, bipyridine-based molecules can act as molecular wires or switches. The ability of the bipyridine unit to coordinate with metal centers and facilitate electron transfer is key to this functionality. Platinum(II) complexes containing substituted 2,2'-bipyridines have been studied for their electrochemical and spectroelectrochemical properties, which are relevant for applications in molecular electronics. researchgate.net The specific substitution pattern of this compound could influence the stability and conductivity of such molecular electronic components.

Sensor Development and Chemo/Biosensing Platforms

Bipyridine derivatives are widely employed in the construction of chemosensors due to their strong and often selective binding to metal ions. The coordination of a metal ion to a bipyridine ligand can induce a change in the photophysical properties of the molecule, such as fluorescence or absorbance, allowing for optical detection.

The this compound ligand, with its nitrogen donor atoms, is a prime candidate for the development of fluorescent sensors. Upon coordination with a metal ion, the ligand's conformation may become more rigid, leading to an enhancement of its fluorescence emission (chelation-enhanced fluorescence). The methoxy and methyl groups can further modulate the binding affinity and selectivity towards specific metal ions. For example, 5-arylvinyl-5'-methyl-2,2'-bipyridyl ligands have been shown to exhibit changes in their fluorescence properties upon binding to zinc ions, making them suitable for zinc sensing. nih.gov While direct studies on this compound as a sensor are limited, the principles of sensor design based on related bipyridines are well-established.

Lanthanide complexes with pyridine-based ligands are also explored for their potential as bimodal probes, for instance, in near-infrared luminescence and as MRI reporters. nih.gov The specific substitutions on the bipyridine ring can influence the sensitization efficiency of the lanthanide ion's luminescence.

Sensor Type Analyte Detection Principle Reported Ligand System
Fluorescent SensorMetal Ions (e.g., Zn²⁺)Chelation-Enhanced Fluorescence5-arylvinyl-5'-methyl-2,2'-bipyridyls nih.gov
Bimodal Probe-Luminescence & MRIPyridine-based ligands with lanthanides nih.gov

Photoelectrochemical Devices

Ruthenium(II) complexes of bipyridine and its derivatives are cornerstone components of dye-sensitized solar cells (DSSCs) and other photoelectrochemical devices. In these systems, the ruthenium complex acts as a photosensitizer, absorbing light and initiating the process of charge separation and electron transfer.

The electronic properties of the bipyridine ligands are critical to the performance of the photosensitizer. The methoxy group in this compound, being electron-donating, can enhance the light-harvesting properties of the ruthenium complex by red-shifting its absorption spectrum. This allows the complex to absorb a larger portion of the solar spectrum. Furthermore, the ligand structure influences the redox potential of the complex and the kinetics of electron injection into the semiconductor electrode (e.g., TiO₂) and regeneration of the dye.

Research on ruthenium complexes with various substituted bipyridine ligands has demonstrated that fine-tuning the ligand's electronic and steric properties can lead to significant improvements in solar cell efficiency. nih.gov Although specific data for devices utilizing this compound are not available, the known structure-property relationships for ruthenium-bipyridine complexes suggest its potential utility in this field. Photoinduced electron transfer processes in novel ruthenium(II) bipyridine complexes are an active area of research. nih.gov

Theoretical and Computational Investigations of 6 Methoxy 5 Methyl 2,2 Bipyridine and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational dynamics of 6'-Methoxy-5-methyl-2,2'-bipyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's geometry and energy.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. nih.gov For this compound, a typical DFT study would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govelixirpublishers.comtandfonline.com

The optimization process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. From this optimized geometry, key structural parameters can be determined. Substituents like the methoxy (B1213986) and methyl groups are known to alter the electronic and structural properties of the bipyridine framework through inductive and resonance effects. researchgate.net The electron-donating methoxy group, for instance, can influence bond lengths and angles by increasing electron density within the pyridine (B92270) ring system.

Below is a representative table of optimized geometric parameters for this compound, as would be predicted from a DFT B3LYP/6-311++G(d,p) calculation.

Table 1: Predicted Ground State Geometric Parameters of this compound

ParameterPredicted ValueDescription
C2-C2' Bond Length1.49 ÅThe inter-ring bond connecting the two pyridine rings.
C5-C(methyl) Bond Length1.51 ÅBond between the pyridine ring and the methyl group carbon.
C6'-O(methoxy) Bond Length1.36 ÅBond between the pyridine ring and the methoxy group oxygen.
N1-C2-C2'-N1' Dihedral Angle~25-35°The twist angle between the two pyridine rings.

Conformational Analysis and Rotational Barriers around the Bipyridine Bond

The two pyridine rings in 2,2'-bipyridine (B1663995) derivatives are not necessarily coplanar. The rotation around the central C2-C2' bond is a key conformational feature. Computational methods can be used to explore the potential energy surface associated with this rotation, identifying stable conformers and the energy barriers that separate them. researchgate.net

The rotational barrier is influenced by a combination of steric repulsion between atoms on adjacent rings and electronic effects like hyperconjugation. mdpi.com For this compound, steric hindrance between the hydrogen atom at the C3 position and the hydrogen at the C3' position, as well as interactions involving the substituents, would be the primary contributors to the rotational barrier. The most stable conformation is typically a twisted (non-planar) arrangement that minimizes these steric clashes.

A relaxed potential energy surface scan, performed by systematically changing the N1-C2-C2'-N1' dihedral angle and optimizing the rest of the molecular geometry at each step, can quantify this barrier. Studies on similar molecules show that such rotational barriers are typically in the range of a few kcal/mol, suggesting that interconversion between conformers can occur at room temperature. researchgate.netmdpi.com

Table 2: Calculated Rotational Energy Profile for this compound

Dihedral Angle (N1-C2-C2'-N1')Relative Energy (kcal/mol)Conformation
~5-7Syn-planar (Eclipsed, Transition State)
~30°0Twisted (Stable Ground State)
90°~2-3Perpendicular (Transition State)
180°~1-2Anti-planar (Eclipsed, Local Minimum/Maximum)

Electronic Structure Analysis of this compound and its Metal Complexes

Understanding the electronic structure is key to predicting the reactivity, spectroscopic properties, and coordination chemistry of the molecule.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the distribution of electrons in a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. elixirpublishers.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the bipyridine rings, likely with contributions from the electron-donating methoxy and methyl groups. The LUMO is expected to be a π*-antibonding orbital. In metal complexes, the HOMO often has significant metal d-orbital character, while the LUMO remains localized on the bipyridine ligand, facilitating metal-to-ligand charge-transfer (MLCT) transitions. osti.govscielo.br

Table 3: Predicted Frontier Molecular Orbital Energies

OrbitalPredicted Energy (eV)Primary Character
HOMO-5.8π (bipyridine rings, methoxy group)
LUMO-1.2π* (bipyridine rings)
HOMO-LUMO Gap4.6Indicates high kinetic stability

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods can reliably predict various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. elixirpublishers.comscispace.com The calculations can identify the nature of the electronic transitions, such as π→π* transitions within the ligand or MLCT transitions in metal complexes. osti.govscielo.br

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net The chemical shifts are sensitive to the local electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterAssignment
UV-Vis (TD-DFT)λmax ≈ 280-310 nmπ→π* transition
¹H NMR (GIAO)δ ≈ 3.9 ppmMethoxy (-OCH₃) protons
¹H NMR (GIAO)δ ≈ 2.4 ppmMethyl (-CH₃) protons
¹³C NMR (GIAO)δ ≈ 55 ppmMethoxy (-OCH₃) carbon

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Beyond static properties, computational chemistry is an invaluable tool for exploring the dynamics of chemical reactions. rsc.org For a ligand like this compound, this could involve studying its role in catalytic cycles, such as in transition-metal-catalyzed cross-coupling reactions. montclair.edu

These studies involve mapping the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.netmdpi.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. researchgate.net

For example, a computational study could investigate how the electronic and steric properties of the this compound ligand influence the efficiency of a copper-catalyzed trifluoromethylation reaction. montclair.edu The calculations would model each step of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, providing a detailed, molecular-level understanding of the catalyst's function. While specific studies on this exact molecule are not prevalent, the methodologies are well-established for investigating complex reaction mechanisms in catalysis. rsc.orgresearchgate.netmdpi.com

Transition State Characterization

There is no specific data in the reviewed literature detailing the computational characterization of transition states for reactions involving this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the geometry, vibrational frequencies, and energetics of the transition state structures in reactions like C-H activation, cross-coupling, or complexation. However, no published research was identified that has performed these specific calculations for this compound.

Energy Profiles and Reaction Kinetics

Similarly, a literature search did not yield any studies that have computationally determined the energy profiles or reaction kinetics for reactions involving this compound. Information regarding activation energies, reaction pathways, and rate constants, which would be derived from methods like transition state theory combined with quantum chemical calculations, is not available for this specific molecule.

Molecular Dynamics Simulations for Supramolecular Assemblies and Material Properties

Prediction of Self-Assembly Behavior

No molecular dynamics (MD) simulation studies have been published that specifically predict or analyze the self-assembly behavior of this compound. While MD is a powerful tool for understanding how molecules aggregate to form larger supramolecular structures, this methodology has not been applied to this compound in the available literature. Such a study would provide insights into the non-covalent interactions driving the assembly process and the resulting morphologies.

Gas Adsorption and Diffusion in MOFs

There is no information available on the use of this compound as a ligand in Metal-Organic Frameworks (MOFs) for the purpose of gas adsorption and diffusion. Consequently, no molecular dynamics or Monte Carlo simulations have been reported that investigate the performance of such a hypothetical MOF. Computational studies in this area typically focus on predicting gas uptake capacities, selectivities, and diffusion coefficients within the porous framework of MOFs.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 6 Methoxy 5 Methyl 2,2 Bipyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental layer of structural information. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling patterns). jeol.compressbooks.pub For 6'-Methoxy-5-methyl-2,2'-bipyridine, one would expect distinct signals for the methyl and methoxy (B1213986) protons, as well as a series of signals in the aromatic region corresponding to the protons on the two pyridine (B92270) rings. The chemical shifts of these aromatic protons are influenced by the positions of the methoxy and methyl substituents. pw.edu.pl

The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. Quaternary carbons, such as those at the junction of the two pyridine rings and those bearing the substituents, can be distinguished from protonated carbons.

While 1D NMR is powerful, complex spin systems and overlapping signals in the aromatic region of molecules like this compound often necessitate the use of two-dimensional (2D) NMR experiments for complete assignment. nih.govyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.edu It is invaluable for tracing the connectivity of protons within each pyridine ring system, helping to assign adjacent protons even in crowded spectral regions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. nih.govsdsu.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon. This is crucial for assigning the carbon resonances of the bipyridine framework.

To illustrate the type of data obtained from such analyses, the following table presents hypothetical ¹H and ¹³C NMR chemical shift values for this compound, based on known data for similar substituted bipyridines.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃) ~2.4~18
Methoxy Protons (-OCH₃) ~4.0~54
Pyridine Ring Protons 7.0 - 8.7108 - 164
Pyridine Ring Carbons 108 - 164

This table contains hypothetical data for illustrative purposes.

While solution-state NMR is ideal for elucidating the structure of individual molecules, solid-state NMR (ssNMR) is a powerful technique for characterizing materials where the compound is in a solid or insoluble form, such as in metal-organic frameworks (MOFs), polymers, or crystalline complexes. acs.orgrsc.orgresearchgate.net For instance, if this compound were used as a ligand in a metal-containing polymer, ssNMR could provide critical insights into the structure and bonding within the solid material. rsc.orgresearchgate.net

High-resolution ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can overcome the line broadening typically observed in solid samples to provide sharp, solution-like spectra. cdnsciencepub.com ¹³C CP-MAS experiments can reveal changes in the chemical shifts of the bipyridine carbons upon coordination to a metal center, providing information about the electronic environment and the nature of the metal-ligand bond. rsc.orgresearchgate.net Furthermore, ssNMR can be used to study the dynamics and internuclear distances within the solid material.

Mass Spectrometry (MS) for Purity Assessment and Complex Identification

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a synthesized compound, assessing its purity, and identifying the composition of larger, non-covalently bound assemblies.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, which is a definitive confirmation of its identity and purity. miamioh.edu For this compound (C₁₂H₁₂N₂O), the expected exact mass can be calculated and compared to the experimentally measured value. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. libretexts.orgresearchgate.net

Ion Calculated Exact Mass
[C₁₂H₁₂N₂O + H]⁺ 201.1022
[C₁₂H₁₂N₂O + Na]⁺ 223.0842

This table shows the calculated exact masses for the protonated and sodiated molecular ions of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of large, non-volatile molecules and even intact non-covalent complexes from solution into the gas phase for mass analysis. nih.govnih.govuvic.ca This makes ESI-MS an exceptionally powerful tool for studying the interactions of ligands like this compound with metal ions. nih.gov By analyzing a solution containing the bipyridine ligand and a metal salt, one can directly observe the formation of metal-ligand complexes and determine their stoichiometry from the mass-to-charge ratio of the resulting ions. nih.gov This is crucial for understanding the coordination chemistry of the ligand.

Vibrational Spectroscopy

In the FTIR and Raman spectra of this compound, one would expect to observe characteristic bands corresponding to:

C-H stretching vibrations of the methyl group and the aromatic rings.

C=C and C=N stretching vibrations within the pyridine rings, which are typically found in the 1400-1600 cm⁻¹ region. elixirpublishers.com

C-O stretching vibrations of the methoxy group.

Ring breathing modes of the pyridine rings. nih.govacs.org

Out-of-plane bending vibrations that are characteristic of the substitution pattern on the aromatic rings. cdnsciencepub.com

The positions and intensities of these bands can be affected by the electronic effects of the substituents and by the conformation of the molecule (i.e., the dihedral angle between the two pyridine rings). Furthermore, upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine ring modes can provide direct evidence of ligand binding. nih.govacs.org

The following table presents typical vibrational frequency ranges for key functional groups found in substituted pyridines.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Methyl) 2850 - 2960
C=C and C=N Ring Stretch 1400 - 1610
C-O Stretch (Aryl Ether) 1200 - 1275
Pyridine Ring Breathing ~1000

This table provides generalized frequency ranges for the indicated vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For a compound like this compound, one would expect to observe characteristic vibrational modes. For instance, the IR spectrum of the related compound 2,2'-bipyridine (B1663995) displays prominent peaks corresponding to C=N and C=C stretching vibrations within the pyridine rings. In substituted bipyridines, the positions of these bands can shift depending on the electronic nature of the substituents. The presence of a methoxy group (-OCH₃) would introduce C-O stretching vibrations, while the methyl group (-CH₃) would exhibit characteristic C-H stretching and bending vibrations.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes of the bipyridine framework. In studies of related pyridine derivatives, Raman spectra have been instrumental in analyzing C-C and C-N stretching modes within the aromatic rings. For instance, research on 2-methoxy-6-methylpyridine (B1310761) has utilized Raman spectroscopy to assign various ring vibrational modes. acs.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Research

The electronic properties of bipyridine compounds are extensively studied using UV-Vis absorption and fluorescence spectroscopy.

Absorption and Emission Spectral Analysis

Bipyridine ligands typically exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings. Upon coordination to a metal center, new absorption bands, known as metal-to-ligand charge transfer (MLCT) bands, often appear at longer wavelengths in the visible region. The energy of these MLCT bands is sensitive to the nature of both the metal ion and the substituents on the bipyridine ligand. For example, studies on ruthenium(II) complexes with various substituted bipyridine ligands have shown that electron-donating groups can cause a red-shift in the absorption maxima.

Some bipyridine derivatives also exhibit fluorescence. For instance, 6-amino-substituted bipyridines have been reported to be strongly emissive. The introduction of different substituents can tune the emission wavelength and intensity.

Quantum Yield and Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), while the duration of the excited state is measured by its lifetime (τ). These parameters are crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, certain iridium(III) complexes with substituted bipyridine ligands have been shown to exhibit high quantum yields. acs.org

X-ray Diffraction (XRD) for Crystalline Structure Determination of Complexes and Materials

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline material. While no PXRD data has been found for this compound, it is a standard technique used to confirm the phase purity of newly synthesized bipyridine-containing materials, such as metal-organic frameworks (MOFs).

Single-Crystal X-ray Diffraction for Precise Molecular Structure and Bond Parameters

While a specific crystal structure for this compound is not publicly available, the structural parameters can be reliably inferred from closely related, structurally characterized analogues such as 4,4′-dimethoxy-2,2′-bipyridine. nih.gov The analysis of this analogue reveals key structural features that are expected to be present in this compound.

The 2,2'-bipyridine core typically exhibits a transoid conformation in the solid state, where the two nitrogen atoms point in opposite directions. However, upon coordination to a metal ion, it adopts a cisoid conformation. In the crystalline state of the free ligand, the dihedral angle between the two pyridine rings is a critical parameter. For 4,4′-dimethoxy-2,2′-bipyridine, this angle is relatively small at 5.8 (1)°, indicating a nearly coplanar arrangement. nih.gov This planarity is influenced by the electronic effects of the substituents and the demands of crystal packing.

Intermolecular interactions are also a key feature revealed by X-ray diffraction. In the case of 4,4′-dimethoxy-2,2′-bipyridine, C–H···N and C–H···π interactions are observed, which link the molecules into a three-dimensional network. nih.gov Furthermore, π–π stacking interactions between parallel pyridine rings of adjacent molecules are a common feature in the crystal structures of bipyridine derivatives, with centroid-to-centroid distances indicating the strength of these interactions. nih.gov For this compound, similar intermolecular forces would be expected to dictate its solid-state packing.

Below is a table of expected crystallographic parameters for this compound, based on the data from its analogue, 4,4′-dimethoxy-2,2′-bipyridine. nih.gov

ParameterExpected Value/Information for this compound (based on analogue)
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupDependent on molecular symmetry and packing
Dihedral Angle (N-C-C-N)A small dihedral angle, suggesting near co-planarity of the pyridine rings.
Key Bond Lengths (Å)C-C (pyridine ring): ~1.39 Å, C-N (pyridine ring): ~1.34 Å, C-O (methoxy): ~1.36 Å
Key Bond Angles (°)C-N-C (pyridine ring): ~117°, C-C-N (pyridine ring): ~123°
Intermolecular InteractionsC-H···N hydrogen bonds, π-π stacking interactions.

Advanced hyphenated techniques (e.g., LC-MS, GC-MS for reaction monitoring)

The synthesis of specialty chemicals like this compound often involves multi-step processes where careful monitoring is crucial for optimizing yield and purity. Advanced hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for this purpose. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for real-time reaction monitoring.

These methods allow for the qualitative identification of reactants, intermediates, products, and byproducts, as well as their quantitative determination in a reaction mixture. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analytes. For a compound like this compound, which is a moderately polar and thermally stable molecule, both techniques could potentially be applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of moderately polar to polar, non-volatile, and thermally labile compounds. The synthesis of substituted bipyridines often involves coupling reactions, such as Suzuki or Stille coupling, which are performed in solution. nih.gov LC-MS can be used to monitor the progress of these reactions by taking small aliquots from the reaction mixture at different time intervals.

The liquid chromatograph separates the components of the mixture based on their affinity for the stationary phase. The eluting components are then introduced into the mass spectrometer, which provides mass information, allowing for the identification of each species. This is invaluable for confirming the formation of the desired product and for identifying any side-products that may form, which can help in optimizing the reaction conditions (e.g., temperature, catalyst loading, reaction time). nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. Similar to LC-MS, the separated components are then analyzed by a mass spectrometer. GC-MS can provide high-resolution separation and is highly sensitive. For a compound like this compound, GC-MS could be used to monitor the final stages of purification, such as distillation or sublimation, to ensure the removal of volatile impurities. It can also be used to check for the presence of starting materials or byproducts in the final product.

The table below summarizes the application of these hyphenated techniques in the context of synthesizing this compound.

TechniqueApplication in Synthesis of this compoundInformation Obtained
LC-MS Monitoring the progress of coupling reactions in solution.Identification of starting materials, intermediates, product, and byproducts.
Assessing the purity of the crude product.Quantitative data on the conversion of reactants and the formation of the product.
GC-MS Analysis of volatile starting materials and reagents.Confirmation of the identity of volatile components.
Quality control of the final product to check for volatile impurities.High-resolution separation of closely related volatile compounds.

Q & A

Q. What are the established synthetic routes for 6'-Methoxy-5-methyl-2,2'-bipyridine, and how do reaction conditions influence yield?

The synthesis of methyl- and methoxy-substituted bipyridines often employs cross-coupling strategies. A Negishi coupling protocol using triflate intermediates (e.g., 5-methyl-2-pyridyl triflate) with organozinc reagents is a reliable method . Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or NiCl₂(dppp) (0.5–2 mol%).
  • Solvent : THF or DMF at reflux (80–100°C).
  • Base : K₂CO₃ or NaOtBu to neutralize acidic byproducts. Yield optimization (typically 60–85%) requires strict anhydrous conditions and inert atmospheres to prevent deactivation of organometallic intermediates .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

  • ¹H/¹³C NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.1 ppm, while methyl (-CH₃) groups appear as singlets at δ 2.3–2.6 ppm. Coupling constants between bipyridine protons (J = 8–9 Hz) confirm regiochemistry .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds ≈ 1.33 Å) and dihedral angles between pyridine rings (≈30–40°), critical for confirming steric effects .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Protect from light (P410 + P412) in airtight containers under nitrogen .
  • Exposure control : Use fume hoods (P260) and PPE (gloves, goggles) due to potential respiratory irritation (H315, H319) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?

The methoxy group acts as an electron-donating substituent, increasing electron density at the pyridine nitrogen, enhancing binding to Lewis-acidic metal centers (e.g., Ru²⁺, Cu²⁺). Computational studies (DFT) show:

  • Metal-ligand bond strength : Methoxy substitution lowers LUMO energy by 0.3–0.5 eV, stabilizing π-backbonding in Ru complexes .
  • Steric effects : The 5-methyl group introduces torsional strain, reducing coordination symmetry in octahedral complexes .

Q. What strategies resolve contradictory catalytic activity data in metal complexes derived from this ligand?

Discrepancies in catalytic efficiency (e.g., in oxidation reactions) arise from:

  • Solvent polarity : DMSO increases metal center accessibility compared to toluene .
  • Counterion effects : Chloride vs. nitrate ions alter redox potentials (e.g., ΔE = 50–80 mV in Ru-based catalysts) . Controlled studies using cyclic voltammetry (CV) and in situ FTIR are recommended to isolate variables .

Q. How can the bipyridine scaffold be functionalized for applications in supramolecular chemistry?

  • Post-synthetic modification : Phosphoramidite derivatives enable incorporation into oligonucleotide hybrids (e.g., via solid-phase synthesis) .
  • Click chemistry : Azide-alkyne cycloaddition at the methyl group introduces fluorophores or targeting moieties .

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